4-[[(Z)-1,2-dicyano-2-[(2-oxidonaphthalen-1-yl)methylideneamino]ethenyl]iminomethyl]-3-oxidonaphthalene-2-carboxylate;hydron;nickel(2+)
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Overview
Description
4-[[(Z)-1,2-dicyano-2-[(2-oxidonaphthalen-1-yl)methylideneamino]ethenyl]iminomethyl]-3-oxidonaphthalene-2-carboxylate;hydron;nickel(2+) is a complex organic compound that features a nickel ion coordinated with a naphthalene-based ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(Z)-1,2-dicyano-2-[(2-oxidonaphthalen-1-yl)methylideneamino]ethenyl]iminomethyl]-3-oxidonaphthalene-2-carboxylate;hydron;nickel(2+) typically involves the condensation of 2-oxidonaphthalen-1-ylmethylideneamino with 1,2-dicyanoethene in the presence of a nickel(2+) salt. The reaction is carried out under anhydrous conditions, often in methanol, and requires refluxing for 1.5 to 2 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
4-[[(Z)-1,2-dicyano-2-[(2-oxidonaphthalen-1-yl)methylideneamino]ethenyl]iminomethyl]-3-oxidonaphthalene-2-carboxylate;hydron;nickel(2+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of nickel.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its coordination environment.
Substitution: Ligand substitution reactions can occur, where the naphthalene-based ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Ligand exchange can be facilitated by using various donor ligands under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of nickel complexes, while reduction could produce nickel(0) species.
Scientific Research Applications
4-[[(Z)-1,2-dicyano-2-[(2-oxidonaphthalen-1-yl)methylideneamino]ethenyl]iminomethyl]-3-oxidonaphthalene-2-carboxylate;hydron;nickel(2+) has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its unique coordination environment.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in materials science for developing new materials with specific electronic and magnetic properties.
Mechanism of Action
The mechanism by which 4-[[(Z)-1,2-dicyano-2-[(2-oxidonaphthalen-1-yl)methylideneamino]ethenyl]iminomethyl]-3-oxidonaphthalene-2-carboxylate;hydron;nickel(2+) exerts its effects involves coordination chemistry. The nickel ion interacts with various molecular targets, influencing pathways related to electron transfer and catalysis. The naphthalene-based ligand plays a crucial role in stabilizing the nickel ion and facilitating its interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: Known for its analgesic and anti-inflammatory properties.
2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used in organic synthesis as a boron reagent.
Uniqueness
What sets 4-[[(Z)-1,2-dicyano-2-[(2-oxidonaphthalen-1-yl)methylideneamino]ethenyl]iminomethyl]-3-oxidonaphthalene-2-carboxylate;hydron;nickel(2+) apart is its unique naphthalene-based ligand, which provides distinct electronic and steric properties. This makes it particularly effective in catalysis and materials science applications.
Properties
CAS No. |
205057-15-4 |
---|---|
Molecular Formula |
C27H14N4NiO4 |
Molecular Weight |
517.1 g/mol |
IUPAC Name |
4-[[(Z)-1,2-dicyano-2-[(2-oxidonaphthalen-1-yl)methylideneamino]ethenyl]iminomethyl]-3-oxidonaphthalene-2-carboxylate;hydron;nickel(2+) |
InChI |
InChI=1S/C27H16N4O4.Ni/c28-12-23(30-14-21-18-7-3-1-5-16(18)9-10-25(21)32)24(13-29)31-15-22-19-8-4-2-6-17(19)11-20(26(22)33)27(34)35;/h1-11,14-15,32-33H,(H,34,35);/q;+2/p-2/b24-23-,30-14?,31-15?; |
InChI Key |
WKWFSMXUDZXXHT-QMEUCFOVSA-L |
Isomeric SMILES |
[H+].C1=CC=C2C(=C1)C=CC(=C2C=N/C(=C(/C#N)\N=CC3=C(C(=CC4=CC=CC=C43)C(=O)[O-])[O-])/C#N)[O-].[Ni+2] |
Canonical SMILES |
[H+].C1=CC=C2C(=C1)C=CC(=C2C=NC(=C(C#N)N=CC3=C(C(=CC4=CC=CC=C43)C(=O)[O-])[O-])C#N)[O-].[Ni+2] |
Origin of Product |
United States |
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